molecular formula C19H19NO2S B2502759 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide CAS No. 2097857-46-8

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2502759
CAS No.: 2097857-46-8
M. Wt: 325.43
InChI Key: VCDDMAQEIAIWRI-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a thiophene ring, and a phenylpropanamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the furan-2-yl and thiophen-3-yl ethyl intermediate: This can be achieved through a coupling reaction between furan and thiophene derivatives under specific conditions.

    Amidation reaction: The intermediate is then reacted with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)-3-phenylpropanamide
  • N-(2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
  • N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is unique due to the presence of both furan and thiophene rings in its structure, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-19(9-8-15-5-2-1-3-6-15)20-13-17(16-10-12-23-14-16)18-7-4-11-22-18/h1-7,10-12,14,17H,8-9,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDDMAQEIAIWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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